Cas no 550370-77-9 (N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide)
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-methyl-N-(3S)-3-pyrrolidinyl- (9CI)
- (S)-3-(N-Acetyl-N-methylamino)pyrrolidine
- N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide
-
- Inchi: InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m0/s1
- InChI Key: KOEKUQRWTOSZOR-ZETCQYMHSA-N
- SMILES: CC(=O)N(C)[C@H]1CCNC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300899-1g |
(S)-N-methyl-N-(pyrrolidin-3-yl)acetamide |
550370-77-9 | 95% | 1g |
$683 | 2021-08-18 | |
| Fluorochem | 088119-1g |
N-Methyl-N-(S)-pyrrolidin-3-yl-acetamide |
550370-77-9 | 1g |
£694.00 | 2022-03-01 | ||
| Chemenu | CM300899-1g |
(S)-N-methyl-N-(pyrrolidin-3-yl)acetamide |
550370-77-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Fluorochem | 088119-250mg |
N-Methyl-N-(S)-pyrrolidin-3-yl-acetamide |
550370-77-9 | 250mg |
£281.00 | 2022-03-01 | ||
| Fluorochem | 088119-5g |
N-Methyl-N-(S)-pyrrolidin-3-yl-acetamide |
550370-77-9 | 5g |
£2423.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125963-1g |
N-Methyl-N-[(3S)-pyrrolidin-3-yl]acetamide |
550370-77-9 | 98% | 1g |
¥3416.00 | 2024-05-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05271-1G |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide |
550370-77-9 | 95% | 1g |
¥ 2,237.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05271-100mg |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide |
550370-77-9 | 95% | 100mg |
¥672.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05271-250mg |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide |
550370-77-9 | 95% | 250mg |
¥897.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05271-500mg |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide |
550370-77-9 | 95% | 500mg |
¥1491.0 | 2024-04-18 |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide Suppliers
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide
N-Methyl-N-[(3S)-Pyrrolidin-3-yl]Acetamide: A Comprehensive Overview
N-Methyl-N-[(3S)-pyrrolidin-3-yl]acetamide, also known by its CAS number 550370-77-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered saturated heterocyclic amine, and its structure incorporates an acetamide group with a methyl substituent. The (3S) configuration indicates the specific stereochemistry at the third carbon of the pyrrolidine ring, which is crucial for its biological activity and selectivity.
The synthesis of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide involves several steps, including the preparation of pyrrolidine derivatives and subsequent acylation. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and potential therapeutic applications. The compound's structure is characterized by a rigid pyrrolidine ring system, which contributes to its stability and bioavailability.
Recent studies have highlighted the potential of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide as a modulator of various biological pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated its ability to inhibit certain enzymes involved in neurological disorders, suggesting its potential as a lead compound for drug development. Additionally, computational modeling has revealed that this compound exhibits favorable pharmacokinetic properties, including good solubility and permeability.
In terms of applications, N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide has been explored as a building block in medicinal chemistry. Its unique structure allows for further functionalization, enabling the creation of more complex molecules with enhanced biological activity. For example, researchers have attached various substituents to the pyrrolidine ring to investigate their effects on binding affinity and selectivity.
The stereochemistry of this compound plays a pivotal role in its interactions with biological targets. The (3S) configuration ensures proper alignment with receptor binding sites, which is essential for effective therapeutic outcomes. This has led to increased interest in using this compound as a chiral template for designing enantioselective catalysts and ligands in asymmetric catalysis.
From an environmental perspective, the synthesis and handling of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide are conducted under strict safety protocols to minimize ecological impact. Its stability under standard storage conditions makes it suitable for long-term research studies without significant degradation.
In conclusion, N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide (CAS 550370-77-9) is a versatile compound with promising applications in drug discovery and chemical synthesis. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers across multiple disciplines.
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